molecular formula C9H12O B13481821 2-Ethynylspiro[3.3]heptan-2-ol

2-Ethynylspiro[3.3]heptan-2-ol

Cat. No.: B13481821
M. Wt: 136.19 g/mol
InChI Key: IBZODLAATJPVIB-UHFFFAOYSA-N
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Description

2-Ethynylspiro[33]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptan-2-ol typically involves the use of spirocyclic precursors and ethynylation reactions. One common method includes the reaction of a spirocyclic ketone with an ethynylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.

Major Products:

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic alkenes or alkanes.

    Substitution: Formation of spirocyclic halides.

Scientific Research Applications

2-Ethynylspiro[3.3]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynylspiro[3.3]heptan-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2-Ethynylspiro[3.3]heptane: Lacks the hydroxyl group, which affects its reactivity and applications.

    Spiro[3.3]heptan-2-ol:

    2-Ethynylcyclohexanol: Similar structure but with a different ring system, leading to variations in its chemical behavior and applications.

Uniqueness: 2-Ethynylspiro[3.3]heptan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Ethynylspiro[3.3]heptan-2-ol is an intriguing compound due to its unique spirocyclic structure, which incorporates both an ethynyl and a hydroxyl group. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Binding Interactions: The ethynyl group can form covalent bonds with target molecules, while the hydroxyl group facilitates hydrogen bonding.
  • Enzyme Modulation: It has been shown to interact with enzymes, potentially influencing their activity and specificity.

Medicinal Chemistry

Research indicates that this compound exhibits promising pharmacological properties:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit the activity of EZH1 and EZH2 methyltransferases, which are implicated in various cancers. This inhibition could lead to reduced cell proliferation in tumors dependent on these enzymes .
Cancer Type Mechanism Potential Therapeutic Effect
LymphomaEZH1/EZH2 inhibitionAntitumor activity
Colorectal CancerEZH1/EZH2 inhibitionReduced tumor growth
Lung CancerEZH1/EZH2 inhibitionPotential treatment option

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for the development of complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Can yield spirocyclic ketones or aldehydes.
  • Reduction: May produce spirocyclic alkenes or alkanes.
  • Substitution Reactions: Facilitates the formation of spirocyclic halides or other derivatives.

Case Studies and Research Findings

Recent studies have focused on the compound's reactivity and biological interactions:

  • In Vitro Studies: Research has demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell lines expressing mutated EZH2, suggesting a targeted therapeutic approach for specific malignancies .
  • Chemical Reactivity Studies: Investigations into its interaction with biological targets have revealed that the compound can effectively modulate enzyme activities, positioning it as a candidate for drug design.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethynylspiro[3.3]heptan-2-ol

InChI

InChI=1S/C9H12O/c1-2-9(10)6-8(7-9)4-3-5-8/h1,10H,3-7H2

InChI Key

IBZODLAATJPVIB-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2(C1)CCC2)O

Origin of Product

United States

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